molecular formula C11H12ClFO2 B15323132 2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid

2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid

Cat. No.: B15323132
M. Wt: 230.66 g/mol
InChI Key: HKDLRGWMLXFQTN-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid (CAS 1226059-13-7) is a chiral organic compound of significant interest in synthetic and medicinal chemistry research. This compound features a substituted phenyl ring with both chloro and fluoro substituents, coupled with a branched 3-methylbutanoic acid chain, making it a versatile building block for the development of novel active molecules . Researchers value this structure for creating potential pharmaceutical intermediates and agrochemical candidates, as the presence of halogens often influences bioactivity and metabolic stability . Its specific mechanism of action is application-dependent and must be empirically determined within the researcher's experimental system. This product is provided For Research Use Only and is strictly not intended for personal, human, or veterinary diagnostic use. Researchers are encouraged to consult the scientific literature for the most current studies on related fluorinated and chlorinated compounds.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12ClFO2/c1-6(2)10(11(14)15)8-4-3-7(13)5-9(8)12/h3-6,10H,1-2H3,(H,14,15)

InChI Key

HKDLRGWMLXFQTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)F)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-4-fluorotoluene.

    Bromination: The toluene derivative undergoes bromination to introduce a bromine atom at the benzylic position.

    Grignard Reaction: The brominated intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding tertiary alcohol.

    Oxidation: The tertiary alcohol is oxidized to the corresponding ketone using an oxidizing agent such as potassium permanganate.

    Carboxylation: The ketone is then carboxylated using carbon dioxide in the presence of a base to yield the final product, 2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to remove the chloro or fluoro substituents, leading to different derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Features (Table 1)

Table 1: Structural Comparison of Substituted Phenyl-3-methylbutanoic Acids

Compound Name Phenyl Substituents Acid Chain Modifications Key Structural Differences
2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid 2-Cl, 4-F 3-methylbutanoic acid Ortho-Cl and meta-F substituents
2-(4-Chlorophenyl)-3-methylbutanoic acid 4-Cl 3-methylbutanoic acid Para-Cl substituent
2-[(2-Chlorophenyl)sulfanyl]-3-methylbutanoic acid 2-Cl + sulfanyl (-S-) group 3-methylbutanoic acid Sulfanyl group at ortho position
2CA3MBA (carboxamide derivative) Cyclohexylcarbamoyl group Carboxamide-linked benzoyl group Carboxamide functionality

Key Observations :

  • The ortho-chloro and meta-fluoro substituents in the target compound introduce steric and electronic effects distinct from para-substituted analogs (e.g., 4-chlorophenyl in ).
  • Carboxamide derivatives like 2CA3MBA prioritize hydrogen-bonding interactions, contrasting with the halogen-driven hydrophobicity of the target compound.

Physicochemical Properties (Table 2)

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Acidity (pKa) Solubility Trends
2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid 228.63 (calculated) Not reported ~4.5–5.0* Low aqueous solubility
2-(4-Chlorophenyl)-3-methylbutanoic acid 212.67 Not reported Similar* Low (non-polar solvents)
2-[(2-Chlorophenyl)sulfanyl]-3-methylbutanoic acid 244.74 Not reported Slightly lower* Moderate (polar solvents)
3-Methylbutanoic acid 102.13 163–165 4.8 Miscible in polar solvents

*Estimated based on structural analogs.

Key Observations :

  • The fluorine atom in the target compound may increase lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability in biological systems.
  • Sulfanyl-containing analogs likely exhibit higher solubility in polar solvents due to the -S- group’s polarity.
  • 3-Methylbutanoic acid itself is more soluble in water, but phenyl substitution reduces solubility significantly.

Key Observations :

  • The fluorine atom in the target compound may confer metabolic stability, as seen in fluorinated pharmaceuticals .
  • 3-Methylbutanoic acid isomers are common in microbial fermentation (e.g., cheese production ), but halogenation shifts their biological role toward xenobiotic metabolism.
  • Optical resolution methods for 4-chlorophenyl analogs suggest chirality could influence the target compound’s activity, though this remains unconfirmed.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves halogenation of phenyl precursors followed by carboxylation. A common approach includes:

Halogenation : Bromination/chlorination of fluorophenyl intermediates under controlled temperature (e.g., 0–5°C for regioselectivity).

Carboxylation : Oxidation of aldehyde intermediates (e.g., 4-chloro-2-fluorobenzaldehyde) using KMnO₄ or H₂SO₄ in toluene (80–100°C, 12–24 hrs) .
Optimization Strategies :

  • Use catalytic agents (e.g., Pd for cross-coupling) to reduce side reactions.
  • Adjust solvent polarity (e.g., THF for better solubility) and stoichiometric ratios (e.g., 1.2:1 aldehyde:oxidizer).
  • Monitor purity via HPLC or GC-MS to identify byproducts early .

Q. What spectroscopic and crystallographic methods are effective for characterizing this compound?

Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–1.5 ppm).
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving ambiguities in heavy-atom positions (e.g., Cl/F disorder) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]⁻ at m/z 244.05) and fragmentation patterns.
  • IR Spectroscopy : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

Methodological Answer : Discrepancies often arise from disordered substituents (e.g., Cl/F positions) or twinning. Strategies include:

  • SHELXL Refinement : Apply restraints for bond lengths/angles and use TWIN/BASF commands for twinned data .
  • DFT Calculations : Compare experimental and theoretical electron density maps to validate atomic positions.
  • Multi-Temperature Studies : Collect data at 100 K and 298 K to assess thermal motion effects .

Q. How to design assays to evaluate the compound’s interaction with metabolic enzymes or signaling pathways?

Methodological Answer :

  • Enzyme Inhibition Assays :
    • Use recombinant enzymes (e.g., cytochrome P450 isoforms) in vitro with LC-MS/MS to monitor substrate depletion.
    • Employ fluorescence-based probes (e.g., Vivid® substrates) for real-time activity measurement .
  • Cellular Pathway Analysis :
    • Treat cell lines (e.g., HEK293) and perform RNA-seq to identify differentially expressed genes in signaling pathways (e.g., MAPK/NF-κB).
    • Validate targets via siRNA knockdown and western blotting .

Q. What strategies differentiate structural analogs (e.g., 2-(3-chloro-4-fluorophenyl) derivatives) during purity analysis?

Methodological Answer :

  • Chromatographic Separation : Use UPLC with a C18 column (ACN/H₂O gradient) to resolve analogs. Retention times vary by ~0.5–1.0 min due to substituent polarity .
  • Tandem MS/MS : Compare fragment ions (e.g., m/z 177 for Cl-F-phenyl loss vs. m/z 163 for F-phenyl loss).
  • NMR NOESY : Detect spatial proximity of methyl groups to aromatic protons, distinguishing substitution patterns .

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